Stemonidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

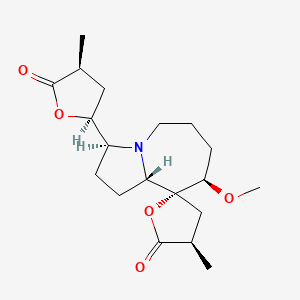

C19H29NO5 |

|---|---|

Molecular Weight |

351.4 g/mol |

IUPAC Name |

(3S,3'R,8R,9R,9aS)-8-methoxy-3'-methyl-3-[(2S,4S)-4-methyl-5-oxooxolan-2-yl]spiro[1,2,3,5,6,7,8,9a-octahydropyrrolo[1,2-a]azepine-9,5'-oxolane]-2'-one |

InChI |

InChI=1S/C19H29NO5/c1-11-9-14(24-17(11)21)13-6-7-15-19(10-12(2)18(22)25-19)16(23-3)5-4-8-20(13)15/h11-16H,4-10H2,1-3H3/t11-,12+,13-,14-,15-,16+,19+/m0/s1 |

InChI Key |

TZPKEJFBTXRNTK-JYVOKDNJSA-N |

Isomeric SMILES |

C[C@H]1C[C@H](OC1=O)[C@@H]2CC[C@@H]3N2CCC[C@H]([C@@]34C[C@H](C(=O)O4)C)OC |

Canonical SMILES |

CC1CC(OC1=O)C2CCC3N2CCCC(C34CC(C(=O)O4)C)OC |

Origin of Product |

United States |

Foundational & Exploratory

Biological Activities of Stemonidine Alkaloids: A Technical Guide for Researchers

Introduction

Stemonidine alkaloids are a distinct and structurally complex group of natural products isolated exclusively from plants of the Stemonaceae family, which are predominantly found in Southeast Asia.[1][2] These alkaloids are characterized by a core pyrrolo[1,2-a]azepine nucleus, often featuring intricate stereochemistry and diverse functional groups.[1] For centuries, extracts from Stemona species have been integral to traditional medicine in China, Thailand, and Vietnam, primarily utilized for their potent antitussive (anti-cough) and insecticidal properties.[2][3] This technical guide provides an in-depth overview of the key biological activities of this compound and related Stemona alkaloids, focusing on quantitative data, detailed experimental methodologies, and the underlying mechanisms of action for an audience of researchers, scientists, and drug development professionals.

Antitussive Activity

The most well-documented therapeutic application of Stemona alkaloids is the treatment of cough. Several compounds within this class have demonstrated significant antitussive effects, often comparable to or exceeding the efficacy of standard pharmaceutical agents.

Quantitative Data: Antitussive Effects

The following table summarizes the quantitative data from key studies on the antitussive activity of various Stemona alkaloids. The primary model used is the citric acid-induced cough model in guinea pigs.

| Alkaloid | Dose | Route of Administration | Cough Inhibition (%) | Species | Reference |

| Stemokerrin | 70 mg/kg | Intraperitoneal (i.p.) | ~62% | Stemona kerrii | |

| Stemoninine | 75 mg/kg | Intraperitoneal (i.p.) | ~43% | Stemona tuberosa | |

| Stemoninoamide | Not specified | Oral & i.p. | Strong Activity | Stemona tuberosa | |

| Neotuberostemonine | Not specified | Not specified | Significant Activity | Stemona tuberosa | |

| Croomine | Not specified | Not specified | Significant Activity | Stemona tuberosa |

Note: "Strong" or "Significant" activity indicates that the source reported a potent effect without specifying a percentage inhibition.

Experimental Protocol: Citric Acid-Induced Cough Model in Guinea Pigs

This protocol outlines the standard method used to evaluate the antitussive potential of this compound alkaloids.

-

Animal Preparation: Male guinea pigs are acclimatized to the experimental environment. They are placed in a transparent plethysmograph chamber.

-

Cough Induction: A nebulizer is used to deliver a consistent concentration of citric acid aerosol (typically 0.1 M) into the chamber for a set period (e.g., 3 minutes), which induces a cough reflex.

-

Baseline Measurement: The number of coughs for each animal is recorded over a specific duration (e.g., 5 minutes) to establish a baseline response.

-

Compound Administration: The test alkaloid (e.g., Stemoninine) or a control vehicle/standard drug (e.g., codeine phosphate) is administered, typically via oral gavage or intraperitoneal injection.

-

Post-Treatment Measurement: After a predetermined absorption period (e.g., 60 minutes), the animals are re-exposed to the citric acid aerosol under the same conditions as the baseline measurement.

-

Data Analysis: The number of coughs post-treatment is recorded. The percentage of cough inhibition is calculated using the formula: [(Baseline Coughs - Post-Treatment Coughs) / Baseline Coughs] * 100.

Visualization: Antitussive Assay Workflow

References

The Stemonidine Story: A Case of Mistaken Identity and Stereochemical Correction

An In-depth Technical Guide on the Structure and Stereochemistry of Stemonidine (B1263532) and its Reassignment to Stemospironine (B1248038)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The natural product known as this compound, isolated from the plant family Stemonaceae, represents a fascinating case of structural misassignment and subsequent correction within the field of natural product chemistry. Initial structural elucidation proposed a complex polycyclic structure. However, rigorous total synthesis and spectroscopic analysis later proved this initial assignment to be incorrect. The compound originally identified as this compound is, in fact, the known Stemona alkaloid, (-)-stemospironine. This guide provides a comprehensive overview of this structural journey, detailing the putative structure of this compound, the synthetic efforts that led to the structural revision, and the definitive chemical structure and stereochemistry of the correct molecule, stemospironine, supported by quantitative data and detailed experimental methodologies.

The Putative Structure of this compound

The initially proposed structure of this compound belongs to the tuberostemospironine group of Stemona alkaloids, characterized by a central pyrrolo[1,2-a]azepine core.[1] This core is decorated with two spiro-fused γ-lactone rings. The challenge in definitively assigning the structure and stereochemistry arose from the complexity of the fused ring system and the multiple stereocenters.

Caption: The initially proposed, but incorrect, chemical structure of this compound.

Total Synthesis and Structural Reassessment

The definitive clarification of this compound's structure came from the laboratory of Figueredo and co-workers, who completed the total synthesis of the putative structure.[1] Their synthetic strategy was designed to construct the proposed complex framework and allow for a direct comparison of the synthetic material's spectroscopic data with that of the natural isolate.

Synthetic Workflow

The synthesis was a multi-step process involving several key transformations. A pivotal step was a 1,3-dipolar cycloaddition of a chiral nitrone derived from (S)-prolinol to establish the core azabicyclic system. Subsequent steps focused on the stereoselective formation of the two spiro-γ-lactone rings.[1]

Caption: Key stages in the total synthesis of the putative this compound structure.

Experimental Protocol: Key Synthetic Step (1,3-Dipolar Cycloaddition)

The synthesis of the isoxazolidine core was achieved via a 1,3-dipolar cycloaddition between a chiral nitrone and a diester. The reaction was performed in toluene (B28343) at reflux for 10 hours, yielding the desired endo isoxazolidine as the major product. This was followed by hydrogenolysis using zinc in glacial acetic acid and subsequent heating to furnish the core lactam structure in an 84% overall yield for the sequence.[1]

Evidence for Misassignment: NMR Data Comparison

Table 1: Comparison of ¹H and ¹³C NMR Spectroscopic Data (Selected Shifts) (Note: Complete data tables from the original publications were not publicly available. The following represents a conceptual summary of the findings.)

| Assignment | Synthetic Putative this compound (δ ppm) | Natural "this compound" / Stemospironine (δ ppm) | Conclusion |

| ¹H NMR | |||

| H-3 | ~4.24 (erythro) | Different | Mismatch |

| H-3 | ~4.51 (threo) | Different | Mismatch |

| Other Protons | Multiple Discrepancies | - | Mismatch |

| ¹³C NMR | |||

| C-3 | ~62.0 (erythro) | Different | Mismatch |

| C-3 | ~60.4 (threo) | Different | Mismatch |

| Other Carbons | Multiple Discrepancies | - | Mismatch |

The Correct Structure: (-)-Stemospironine

The actual structure of the natural product formerly known as this compound is (-)-stemospironine. This compound had been isolated earlier from Stemona japonica and its absolute stereostructure was definitively determined by X-ray crystallographic analysis.

Caption: The correct chemical structure of the natural product, (-)-stemospironine.

Isolation and Structure Elucidation

Isolation Protocol: Stemospironine was isolated from the leaves and stems of Stemona japonica Miq. The plant material was processed and extracted, followed by chromatographic separation to yield the pure crystalline alkaloid.

Structure Elucidation by X-ray Crystallography: The absolute stereostructure of stemospironine was determined by single-crystal X-ray diffraction. This technique provides precise three-dimensional coordinates of the atoms in the crystal lattice, allowing for the unambiguous determination of bond lengths, bond angles, and the absolute configuration of all stereocenters.

Table 2: Selected Crystallographic Data for (-)-Stemospironine (Note: Specific numerical data from the original 1978 publication is not available in the searched databases. This table illustrates the type of data obtained.)

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions | a = value, b = value, c = value (Å) |

| Selected Bond Lengths (Å) | C-N: value, C=O: value, C-O: value |

| Selected Bond Angles (°) | C-N-C: value, O-C-C: value |

| Absolute Configuration | Confirmed |

Stereochemistry of (-)-Stemospironine

The absolute configuration of (-)-stemospironine, as determined by X-ray crystallography, defines the precise spatial arrangement of all its chiral centers. This is critical for understanding its biological activity and for guiding stereoselective synthetic efforts. The stereochemistry is a key feature that distinguishes it from other diastereomers.

Biological Activity and Signaling Pathways

Stemona alkaloids as a class are well-known for their potent biological activities, primarily as antitussives and insecticides.

-

Antitussive Activity: Studies on various Stemona alkaloids have shown that they can act on both the central and peripheral nervous systems to suppress the cough reflex. While the precise molecular signaling pathways for stemospironine are not fully elucidated, research on structurally related analogues has identified the sigma-1 receptor as a potential target for the antitussive effects.

-

Insecticidal Activity: Stemospironine itself has been shown to possess insecticidal properties, although it is less potent than other alkaloids from the same plant, such as stemofoline.

-

Anti-inflammatory Activity: More recent studies on a range of Stemona alkaloids have demonstrated anti-inflammatory effects, including the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophage cells.

Due to the limited specific research on stemospironine's mechanism of action, a detailed signaling pathway diagram cannot be constructed at this time. However, the available data points towards modulation of neuronal receptors (like the sigma-1 receptor) for its antitussive effects.

Caption: A potential signaling pathway for the antitussive action of Stemona alkaloids.

Conclusion

The story of this compound is a powerful illustration of the importance of total synthesis in the definitive structural elucidation of complex natural products. While spectroscopic methods are indispensable tools, they can sometimes lead to ambiguous or incorrect assignments. The rigorous proof provided by comparing a synthetic sample to a natural one remains the gold standard. The compound once known as this compound is now correctly identified as (-)-stemospironine, a stereochemically defined alkaloid with interesting biological properties characteristic of the Stemona family. Further research into its specific molecular mechanisms of action could provide valuable insights for the development of new therapeutics.

References

The Antitussive and Anti-inflammatory Potential of Stemonidine and Related Alkaloids from the Stemona Genus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Stemona genus of flowering plants has a long history in traditional medicine, particularly in East and Southeast Asia, for the treatment of respiratory ailments, including cough and bronchitis. The therapeutic effects of these plants are largely attributed to a unique class of alkaloids. While specific research on the antitussive and anti-inflammatory properties of stemonidine (B1263532) is limited in publicly available scientific literature, extensive studies on related alkaloids from various Stemona species, such as Stemona tuberosa and Stemona sessilifolia, provide compelling evidence for the therapeutic potential of this chemical class. This technical guide synthesizes the current understanding of the antitussive and anti-inflammatory activities of prominent Stemona alkaloids, offering a detailed overview of their efficacy, mechanisms of action, and the experimental protocols used in their evaluation. This information serves as a valuable resource for researchers and professionals involved in the discovery and development of novel respiratory therapeutics.

Antitussive Properties of Stemona Alkaloids

Several alkaloids isolated from the Stemona genus have demonstrated significant antitussive activity in preclinical models. The primary assay for evaluating this effect is the citric acid-induced cough model in guinea pigs.

Quantitative Data on Antitussive Activity

The following table summarizes the reported antitussive effects of various Stemona alkaloids.

| Alkaloid | Species Source | Animal Model | Induction Agent | Route of Administration | Dose | % Inhibition of Cough | Reference |

| Stemoninine (B1255639) | Stemona tuberosa | Guinea Pig | Citric Acid | Oral (p.o.) & Intraperitoneal (i.p.) | Not specified | Strong antitussive effect | [1] |

| Neotuberostemonine (B189803) | Stemona tuberosa | Guinea Pig | Citric Acid | Not specified | Not specified | Significant antitussive activity | [2][3] |

| Croomine | Stemona tuberosa | Guinea Pig | Citric Acid | Not specified | Not specified | Similar potency to stemoninine | [3] |

| Protostemonine (B150507) | Stemona sessilifolia | Guinea Pig | Citric Acid | Peripheral | Not specified | Significant antitussive activity | [4] |

| Stemospironine | Stemona sessilifolia | Guinea Pig | Citric Acid | Peripheral | Not specified | Significant antitussive activity | |

| Maistemonine | Stemona sessilifolia | Guinea Pig | Citric Acid | Peripheral | Not specified | Significant antitussive activity |

Experimental Protocol: Citric Acid-Induced Cough in Guinea Pigs

The citric acid-induced cough model is a standard and widely used assay to evaluate the efficacy of potential antitussive agents.

Objective: To assess the ability of a test compound to suppress cough reflexes induced by a chemical irritant.

Materials:

-

Male Hartley guinea pigs (300-350 g)

-

Test compound (e.g., Stemona alkaloid)

-

Positive control (e.g., Codeine)

-

Vehicle control (e.g., saline, distilled water)

-

Citric acid solution (0.4 M)

-

Whole-body plethysmography chamber

-

Nebulizer

-

Audio and video recording equipment

Procedure:

-

Acclimatization: Animals are acclimatized to the experimental conditions and the plethysmography chamber to minimize stress-induced artifacts.

-

Administration of Test Compound: Guinea pigs are pre-treated with the test compound, positive control, or vehicle at specified doses and routes of administration (e.g., oral gavage, intraperitoneal injection) at a set time before the cough induction.

-

Cough Induction: Each animal is individually placed in the whole-body plethysmography chamber. A nebulized solution of citric acid is delivered into the chamber for a defined period (e.g., 3 minutes).

-

Data Recording: The number of coughs is recorded for a specific duration (e.g., 10 minutes) following the initiation of citric acid exposure. Coughs are identified and counted using audio-visual recordings and characteristic pressure changes detected by the plethysmograph.

-

Data Analysis: The number of coughs in the test compound-treated groups is compared to the vehicle control group. The percentage inhibition of cough is calculated.

Experimental Workflow for Antitussive Activity Assessment

Anti-inflammatory Properties of Stemona Alkaloids

A growing body of evidence suggests that Stemona alkaloids also possess anti-inflammatory properties. These effects have been primarily investigated using in vitro models, such as lipopolysaccharide (LPS)-stimulated macrophages.

Quantitative Data on Anti-inflammatory Activity

The following table summarizes the in vitro anti-inflammatory effects of various Stemona alkaloids.

| Alkaloid | Species Source | Cell Line | Inflammatory Stimulus | Endpoint | IC50 Value (µM) | Reference |

| Stemjapine A | Stemona japonica | Not specified | Not specified | Not specified | 19.7 | |

| Stemjapine C | Stemona japonica | Not specified | Not specified | Not specified | 13.8 | |

| Bisdehydroneotuberostemonine | Stemona tuberosa | BV2 microglial cells | LPS | NO Production | Significant inhibition at 100 µM | |

| Epibisdehydrotuberostemonine J | Stemona tuberosa | BV2 microglial cells | LPS | NO Production | Significant inhibition at 100 µM | |

| Bisdehydrotuberostemonine | Stemona tuberosa | BV2 microglial cells | LPS | NO Production | Significant inhibition at 100 µM |

Experimental Protocol: Inhibition of Nitric Oxide Production in LPS-Stimulated RAW 264.7 Macrophages

This in vitro assay is commonly used to screen for potential anti-inflammatory agents by measuring their ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator.

Objective: To determine the effect of a test compound on the production of nitric oxide in macrophages stimulated with a pro-inflammatory agent.

Materials:

-

RAW 264.7 murine macrophage cell line

-

Test compound (e.g., Stemona alkaloid)

-

Positive control (e.g., Dexamethasone, L-NMMA)

-

Vehicle control (e.g., DMSO)

-

Lipopolysaccharide (LPS)

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

Griess reagent

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: RAW 264.7 cells are seeded into 96-well plates at an appropriate density (e.g., 1.5 x 10^5 cells/well) and incubated to allow for adherence.

-

Pre-treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound, positive control, or vehicle. The cells are incubated for a short period (e.g., 1-2 hours).

-

Inflammatory Stimulation: LPS is added to the wells (except for the negative control) to a final concentration that induces a robust inflammatory response (e.g., 1 µg/mL).

-

Incubation: The plates are incubated for a longer period (e.g., 18-24 hours) to allow for the production of nitric oxide.

-

Nitrite (B80452) Measurement: A sample of the cell culture supernatant is collected from each well. The concentration of nitrite, a stable product of NO, is determined by adding Griess reagent. The absorbance is measured at a specific wavelength (e.g., 540 nm) using a microplate reader.

-

Data Analysis: The nitrite concentration in the test compound-treated wells is compared to the LPS-stimulated vehicle control. The percentage inhibition of NO production is calculated, and if applicable, the IC50 value is determined. A cell viability assay (e.g., MTT assay) should be performed in parallel to ensure that the observed inhibition is not due to cytotoxicity.

Experimental Workflow for Anti-inflammatory Activity Assessment

Mechanisms of Action

The antitussive and anti-inflammatory effects of Stemona alkaloids are mediated through various mechanisms.

Antitussive Mechanism

Studies suggest that Stemona alkaloids can act on both the central and peripheral nervous systems to suppress the cough reflex.

-

Peripheral Action: Alkaloids such as stemoninine and neotuberostemonine are thought to act on the peripheral components of the cough reflex pathway. This may involve the modulation of sensory nerve endings in the airways that are responsible for detecting irritants.

-

Central Action: Croomine, on the other hand, appears to exert its antitussive effect through a central mechanism, likely by acting on the cough center in the brainstem.

Anti-inflammatory Signaling Pathways

The anti-inflammatory effects of protostemonine, a well-studied Stemona alkaloid, have been shown to involve the modulation of key inflammatory signaling pathways. In LPS-stimulated macrophages, protostemonine has been found to inhibit the MAPK and PI3K/AKT signaling pathways. These pathways are crucial for the production of pro-inflammatory mediators.

Conclusion

The alkaloids from the Stemona genus represent a promising class of natural compounds with potent antitussive and anti-inflammatory properties. While direct evidence for the bioactivity of this compound is currently lacking, the extensive research on related alkaloids such as stemoninine, neotuberostemonine, croomine, and protostemonine provides a strong rationale for further investigation into this chemical family. The established preclinical models and a growing understanding of their mechanisms of action offer a solid foundation for the development of novel therapeutics for cough and inflammatory respiratory diseases. Future research should focus on isolating and characterizing the bioactivity of a wider range of Stemona alkaloids, including this compound, and elucidating their precise molecular targets to advance their potential clinical applications.

References

Preliminary In-Vitro Efficacy of Stemonidine and Related Alkaloids: A Technical Overview for Drug Discovery Professionals

Introduction: While direct in-vitro studies on a compound specifically named "Stemonidine" are not prevalent in publicly accessible scientific literature, a wealth of research exists on the diverse alkaloids derived from the Stemona genus of plants. These alkaloids, broadly classified as Stemona alkaloids, have demonstrated a range of promising biological activities in preliminary in-vitro assessments, particularly in the realms of anti-inflammatory and cytotoxic effects. This technical guide provides a comprehensive summary of these findings, focusing on quantitative data, detailed experimental methodologies, and the underlying signaling pathways implicated in their mechanism of action. This document is intended to serve as a foundational resource for researchers, scientists, and professionals engaged in drug development and discovery.

In-Vitro Anti-Inflammatory Activity of Stemona Alkaloids

Preliminary in-vitro studies have consistently highlighted the anti-inflammatory potential of various Stemona alkaloids. A key indicator of this activity is the inhibition of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage and microglial cell lines.

Table 1: Inhibition of Nitric Oxide (NO) Production by Stemona Alkaloids in In-Vitro Assays

| Alkaloid/Extract | Cell Line | Bioassay | IC50 Value (µM) | Reference |

| Stemajapine A | RAW264.7 Macrophages | NO Production Inhibition | 19.7 | [1] |

| Stemajapine C | RAW264.7 Macrophages | NO Production Inhibition | 13.8 | [1] |

| Maistemonine-type Alkaloids (general) | RAW264.7 Macrophages | NO Production Inhibition | 13.75 - 113.52 | [1] |

| Methanolic Extract of Stemona tuberosa | BV2 Microglial Cells | NO Production Inhibition | - | [2] |

| Various Alkaloids from S. tuberosa | RAW 264.7 Cells | NO Production Inhibition | Moderate to Obvious | [3] |

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

The following protocol outlines a standard method for assessing the anti-inflammatory activity of Stemona alkaloids by measuring the inhibition of nitric oxide production in LPS-stimulated RAW 264.7 macrophages.

1.1.1. Cell Culture and Seeding:

-

Murine macrophage RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

-

Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

For the assay, cells are seeded into 96-well plates at a density of 1 x 10^5 to 5 x 10^5 cells/well and allowed to adhere for 12-24 hours.

1.1.2. Treatment:

-

The culture medium is replaced with fresh medium.

-

Cells are pre-treated with various concentrations of the test Stemona alkaloids for 1-2 hours.

-

Following pre-treatment, cells are stimulated with lipopolysaccharide (LPS) at a concentration of 1 µg/mL to induce an inflammatory response and NO production.

1.1.3. Nitrite (B80452) Quantification (Griess Assay):

-

After a 24-hour incubation period with LPS, the cell culture supernatant is collected.

-

To determine the concentration of nitric oxide, the amount of its stable metabolite, nitrite, is measured using the Griess reagent (typically a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).

-

An equal volume of the culture supernatant and Griess reagent are mixed and incubated at room temperature for 10-15 minutes.

-

The absorbance of the resulting azo dye is measured spectrophotometrically at a wavelength of approximately 540 nm.

-

The nitrite concentration is calculated from a standard curve generated with known concentrations of sodium nitrite. The percentage of NO inhibition is then determined by comparing the absorbance of treated cells to untreated, LPS-stimulated cells.

1.1.4. Experimental Workflow Diagram

References

The Stemonidine Saga: A Case Study in Natural Product Discovery, Structural Revision, and Biosynthetic Insights

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The quest to isolate and characterize novel bioactive compounds from natural sources is a cornerstone of drug discovery. The story of stemonidine (B1263532), a Stemona alkaloid, serves as a compelling case study in this endeavor, highlighting the intricate process of isolation, the critical importance of rigorous structural elucidation, and the unexpected turns that can redefine our understanding of a molecule. This technical guide provides a comprehensive overview of the discovery and history of what was once called this compound, detailing the journey from its initial isolation to the pivotal moment of its structural reassignment as stemospironine (B1248038). We present detailed experimental protocols for the isolation of related Stemona alkaloids, quantitative data from these processes, and a discussion of the biological activities that continue to make this class of compounds a subject of scientific interest.

Introduction: The Allure of Stemona Alkaloids

The genus Stemona has a rich history in traditional medicine, particularly in Southeast Asia, where extracts from its roots have been used for centuries to treat respiratory ailments and as potent insecticides. This ethnobotanical history has spurred significant phytochemical investigation, leading to the isolation of a diverse family of structurally complex alkaloids. These compounds, characterized by a unique pyrrolo[1,2-a]azepine core, have attracted considerable attention from synthetic chemists and pharmacologists alike due to their intricate molecular architectures and promising biological activities.

The Initial Discovery and a Case of Mistaken Identity

The narrative of this compound begins with the exploration of Stemona species for novel alkaloidal constituents. In the course of these investigations, a compound was isolated and given the name "this compound." Initial structural elucidation studies, likely based on spectroscopic data available at the time, led to a proposed chemical structure. However, this initial assignment would later be proven incorrect, a testament to the challenges inherent in characterizing complex natural products.

A pivotal moment in the this compound story came with the total synthesis of its putative structure. A research group successfully synthesized the molecule that was believed to be this compound, only to find that the nuclear magnetic resonance (NMR) data of their synthetic compound did not match the data reported for the natural isolate[1]. This critical discrepancy provided definitive proof that the initially proposed structure of this compound was erroneous[1].

The Structural Revision: From this compound to Stemospironine

The logical progression of the discovery and revision of this compound's structure is illustrated in the following diagram:

Experimental Protocols: Isolation of Stemona Alkaloids

4.1. General Extraction and Fractionation

-

Plant Material Preparation: Dried and powdered roots of the Stemona species are used as the starting material.

-

Extraction:

-

The powdered root material is subjected to extraction with an organic solvent. Methanol is often preferred over 95% ethanol (B145695) due to higher extraction yields[2].

-

Reflux extraction for a period of 30 minutes has been shown to be an efficient method. The extraction is typically repeated multiple times to ensure exhaustive recovery of the alkaloids.

-

-

Acid-Base Partitioning:

-

The combined solvent extracts are concentrated under reduced pressure to yield a crude extract.

-

The crude extract is then subjected to an acid-base partitioning process to separate the alkaloids from neutral and acidic components. This involves dissolving the extract in an acidic aqueous solution (e.g., 1-5% HCl), followed by washing with an immiscible organic solvent (e.g., ethyl acetate) to remove non-basic compounds.

-

The acidic aqueous layer is then basified (e.g., with ammonia (B1221849) solution to pH 9-10) and extracted with an organic solvent (e.g., chloroform (B151607) or dichloromethane) to yield the total alkaloid fraction.

-

-

Chromatographic Purification:

-

The total alkaloid extract is then subjected to various chromatographic techniques for the separation of individual compounds.

-

Column Chromatography: Initial separation is often achieved using column chromatography on silica (B1680970) gel or reversed-phase C18 (ODS) material, with a gradient elution system of solvents like chloroform/methanol or methanol/water.

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions obtained from column chromatography are further purified by preparative HPLC on a C18 column to yield pure alkaloids.

-

The general workflow for the isolation and purification of Stemona alkaloids can be visualized as follows:

Data Presentation: Yields and Purity

The efficiency of the isolation process for Stemona alkaloids can be influenced by the choice of extraction method and purification strategy. The following tables summarize key quantitative data from studies on the isolation and analysis of these compounds.

Table 1: Comparison of Extraction Methods for Stemona Alkaloids

| Parameter | Method 1 | Method 2 | Reference |

|---|---|---|---|

| Extraction Technique | Reflux | Ultrasonic | |

| Relative Yield | Higher | Lower | |

| Solvent | Methanol | 95% Ethanol |

| Relative Efficiency | More Suitable | Less Suitable | |

Table 2: Performance of a Cation Exchange Resin Purification Method for Total Alkaloids from Stemona japonica

| Parameter | Value | Reference |

|---|---|---|

| Resin Type | D004 Cation Exchange Resin | |

| Adsorption Capacity | 0.5003 mg total alkaloid / g resin | |

| Desorption Ratio | 68.45% |

| Purity of Product | Up to 70% | |

Table 3: Analytical Method Validation for HPLC-ELSD Quantification of Six Stemona Alkaloids

| Parameter | Range of Values | Reference |

|---|---|---|

| Linearity (R²) | > 0.9990 | |

| Precision (RSD) | < 4% | |

| Limit of Detection (LOD) | 0.011–0.086 µg/mL | |

| Limit of Quantification (LOQ) | 0.033–0.259 µg/mL |

| Recovery | 96.6% – 103.7% | |

Biological Activity of Stemospironine and Related Alkaloids

The initial interest in Stemona alkaloids was largely driven by their traditional use as insecticides. Stemospironine itself has been shown to possess insecticidal properties.

6.1. Insecticidal Activity

Stemospironine was identified as one of the insecticidal constituents of Stemona japonica. In bioassays against silkworm larvae (Bombyx mori), it demonstrated toxicity, although it was found to be significantly less potent than the related alkaloid, stemofoline. The insecticidal action of Stemona alkaloids is believed to be neurotoxic, potentially targeting the nervous system of insects.

While the precise molecular mechanism of stemospironine is not fully elucidated, some Stemona alkaloids are known to affect the cholinergic system. The proposed mechanism involves the disruption of neurotransmission, leading to paralysis and death in insects. This can be represented in a simplified signaling pathway:

6.2. Other Biological Activities

Beyond their insecticidal effects, various Stemona alkaloids have been investigated for other pharmacological activities. For instance, tuberostemonine (B192615) has demonstrated antitussive properties and effects on the motility of helminth worms. Additionally, several Stemona alkaloids have exhibited anti-inflammatory activity by inhibiting the production of nitric oxide in lipopolysaccharide-stimulated macrophage cells.

Conclusion and Future Perspectives

The story of this compound is a powerful illustration of the dynamic nature of natural product chemistry. It underscores the fact that structural elucidation is an iterative process, and that total synthesis remains the ultimate arbiter of structural accuracy. The correction of the this compound structure to that of stemospironine does not diminish the importance of the initial discovery; rather, it enriches the scientific narrative and provides valuable lessons for researchers in the field.

The Stemona alkaloids, including stemospironine, continue to be a fascinating class of natural products. Their complex chemical structures present ongoing challenges and opportunities for synthetic chemists. Furthermore, their diverse biological activities, from insecticidal to anti-inflammatory, suggest that these compounds may serve as valuable leads for the development of new therapeutic agents and environmentally friendly pesticides. Future research will undoubtedly focus on elucidating the precise mechanisms of action of these alkaloids, exploring their structure-activity relationships, and harnessing their potential for human and agricultural applications.

References

An In-depth Technical Guide to Stemonidine Derivatives and Their Core Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of stemonidine (B1263532) derivatives, a significant class of alkaloids isolated from Stemona species. It delves into their core chemical structure, diverse biological activities, and the experimental methodologies used for their study. This document is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, medicinal chemistry, and drug development.

The Core Structure of this compound and Its Derivatives

This compound and its derivatives belong to the broader class of Stemona alkaloids, which are characterized by a unique and complex polycyclic ring system. The foundational core of most this compound-related alkaloids is the pyrrolo[1,2-a]azepine nucleus .[1] This heterocyclic scaffold is typically substituted with two carbon chains, often forming terminal lactone rings.

The structural diversity within the this compound family arises from variations in the oxidation state of the core, the nature and stereochemistry of the substituents, and the fusion of additional rings. Based on the carbon framework, Stemona alkaloids, including this compound derivatives, are broadly classified into several groups. This compound itself is a representative of the stenine (B102979) group of alkaloids.

The intricate and stereochemically rich architecture of these molecules has made them challenging targets for total synthesis, thereby stimulating the development of novel synthetic strategies.[2]

Biological Activities of this compound Derivatives

This compound derivatives have garnered significant attention due to their wide range of biological activities. The most prominent of these are their insecticidal and antitussive properties.

Insecticidal Activity

Certain Stemona extracts have a long history of use as natural insecticides in traditional agriculture.[1] Modern phytochemical studies have identified specific this compound derivatives as the active principles responsible for this toxicity. For instance, didehydrostemofoline has demonstrated potent insecticidal activity against the larvae of Spodoptera littoralis.[3] The structure-activity relationship studies suggest that the nature of the side chains attached to the core structure plays a crucial role in their insecticidal potency.[4]

Antitussive Activity

Traditional medicine has also utilized Stemona extracts for the treatment of respiratory ailments, including cough. Scientific investigations have validated this traditional use, attributing the antitussive effects to specific this compound alkaloids like neotuberostemonine (B189803) and neostenine. Structure-activity relationship studies have revealed that a saturated tricyclic pyrrolo[3,2,1-jk]benzazepine nucleus with all-cis configurations at the ring junctions is optimal for antitussive activity.

Other Biological Activities

Beyond their well-established insecticidal and antitussive effects, this compound derivatives have been investigated for other potential therapeutic applications. These include antimicrobial, and cytotoxic activities.

Quantitative Bioactivity Data

The following table summarizes the quantitative biological activity data for selected this compound derivatives from the literature. This data is crucial for understanding the structure-activity relationships and for guiding the design of new, more potent analogues.

| Compound | Biological Activity | Assay Organism/Cell Line | Measurement | Value | Reference |

| Didehydrostemofoline | Insecticidal | Spodoptera littoralis larvae | LC50 | 0.84 ppm | |

| Didehydrostemofoline | Growth-Inhibitory | Spodoptera littoralis larvae | EC50 | 0.46 ppm | |

| Stemofoline | Insecticidal | Spodoptera littoralis larvae | LC50 | > 10 ppm | |

| Hydroxystemofoline | Insecticidal | Spodoptera littoralis larvae | LC50 | > 50 ppm | |

| Tuberostemonine (B192615) | Neuromuscular Blockade | Crayfish neuromuscular junction | - | Reduces e.j.p. amplitude > 0.1 mM | |

| Protostemonine | Nematicidal | Panagrellus redivevus | IC50 | 0.10 µM | |

| Stemofoline | Nematicidal | Panagrellus redivevus | IC50 | 0.46 µM | |

| Stemjapine C | NO Production Inhibition | BV2 microglial cells | IC50 | 13.8 µM | |

| Stemjapine A | NO Production Inhibition | BV2 microglial cells | IC50 | 19.7 µM |

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the study of this compound derivatives, from their synthesis and isolation to the evaluation of their biological activities.

General Procedure for the Isolation of this compound Derivatives

The isolation of this compound derivatives from Stemona plant material typically follows a standard natural product chemistry workflow.

-

Extraction: The dried and powdered plant material (usually roots) is subjected to extraction with an organic solvent, such as ethanol (B145695) or methanol.

-

Acid-Base Partitioning: The crude extract is then subjected to an acid-base extraction to separate the alkaloids from other classes of compounds. The extract is dissolved in an acidic aqueous solution, which protonates the basic nitrogen atoms of the alkaloids, rendering them water-soluble. The aqueous layer is then washed with an organic solvent to remove neutral and acidic compounds. Subsequently, the aqueous layer is basified, and the deprotonated alkaloids are extracted back into an organic solvent.

-

Chromatographic Purification: The resulting alkaloid-rich fraction is then subjected to a series of chromatographic techniques to isolate the individual compounds. These techniques may include column chromatography on silica (B1680970) gel or alumina, followed by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Total Synthesis of Tuberostemonine

The total synthesis of complex this compound derivatives like tuberostemonine is a challenging endeavor that has been accomplished by several research groups. A representative synthetic approach is outlined below.

-

Starting Material: The synthesis often commences from a readily available chiral starting material, such as L-tyrosine.

-

Core Ring System Construction: Key steps in the synthesis involve the strategic formation of the intricate polycyclic core. This may involve reactions such as ring-closing metathesis to form the azepine ring and stereoselective attachment of the γ-butyrolactone moiety.

-

Stereochemical Control: A critical aspect of the synthesis is the precise control of the multiple stereocenters present in the molecule. This is often achieved through the use of chiral catalysts and auxiliaries.

-

Final Elaboration: The final stages of the synthesis typically involve the introduction or modification of functional groups to yield the natural product.

Citric Acid-Induced Cough Assay in Guinea Pigs

This is a standard in vivo model used to evaluate the antitussive activity of test compounds.

-

Animal Model: Male Dunkin-Hartley guinea pigs are commonly used for this assay.

-

Acclimatization: The animals are acclimatized to the experimental conditions before the start of the study.

-

Compound Administration: The test compound (e.g., a this compound derivative) or vehicle control is administered to the animals, typically via oral or intraperitoneal routes.

-

Cough Induction: After a specific pre-treatment time, the animals are placed in a whole-body plethysmograph and exposed to an aerosol of citric acid (e.g., 0.4 M) for a defined period to induce coughing.

-

Data Acquisition: The number of coughs is recorded during and after the exposure period. The latency to the first cough may also be measured.

-

Data Analysis: The antitussive effect of the test compound is determined by comparing the number of coughs in the treated group to the vehicle control group.

Signaling Pathways and Mechanisms of Action

The biological activities of this compound derivatives are a consequence of their interaction with specific molecular targets and the subsequent modulation of intracellular signaling pathways.

Inhibition of Glutamate (B1630785) Receptors at the Neuromuscular Junction

One of the well-characterized mechanisms of action for a this compound derivative is the effect of tuberostemonine on the neuromuscular junction. Tuberostemonine has been shown to reduce the amplitude of excitatory junctional potentials (e.j.p.) and the response to glutamate in a dose-dependent manner at the crayfish neuromuscular junction. This effect is attributed to the blockade of glutamate-gated ion channels. The proposed mechanism suggests that tuberostemonine acts as an open-channel blocker, meaning it enters and physically obstructs the ion channel pore when it is in the open state, thereby preventing the influx of ions and subsequent depolarization of the postsynaptic membrane. This action effectively dampens excitatory neurotransmission.

Experimental and Drug Discovery Workflow

The discovery and development of this compound derivatives as potential drug candidates follow a structured workflow, from initial discovery to preclinical evaluation.

This workflow represents a cyclical and iterative process. The initial stages focus on the discovery of novel this compound derivatives from natural sources. Once a compound with interesting biological activity is identified, synthetic efforts are often undertaken to confirm its structure and to generate analogues for structure-activity relationship (SAR) studies. Promising compounds then progress through more detailed mechanistic studies and in vivo testing before being considered for preclinical development.

Conclusion

This compound derivatives represent a fascinating and pharmacologically important class of natural products. Their complex chemical structures and diverse biological activities continue to inspire research in synthetic chemistry, pharmacology, and drug discovery. This technical guide has provided a comprehensive overview of the current state of knowledge on these compounds, with a focus on their core structure, biological activities, and the experimental methodologies used for their investigation. It is hoped that this document will serve as a valuable resource for scientists working to unlock the full therapeutic potential of this remarkable family of alkaloids.

References

- 1. Inhibitory actions of tuberostemonine on the excitatory transmission at the crayfish neuromuscular junction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Total synthesis of (-)-tuberostemonine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Cantharidin and its anhydride-modified derivatives: relation of structure to insecticidal activity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Data of Novel Stemonidine Analogs

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectroscopic and experimental data for a novel synthetic Stemonidine analog, designated as This compound-A1 . The information presented herein is intended to serve as a detailed resource for researchers engaged in the fields of natural product synthesis, medicinal chemistry, and drug development.

Introduction to this compound Alkaloids

Stemona alkaloids are a diverse group of natural products isolated from the roots of Stemonaceae plants.[1][2] These compounds are characterized by their unique and complex polycyclic structures, often featuring a pyrrolo[1,2-a]azepine core.[1] For centuries, extracts from Stemona species have been utilized in traditional Chinese and Japanese medicine for treating respiratory ailments.[3] Modern scientific investigations have revealed a range of biological activities for these alkaloids, including insecticidal, anthelmintic, and antitussive properties.[3] The intricate molecular architectures and significant biological activities of Stemona alkaloids have made them compelling targets for total synthesis and analog development.[2][3][4]

This guide focuses on a novel, synthetically derived analog, this compound-A1, designed to explore the structure-activity relationships within this class of compounds. The following sections provide detailed spectroscopic data, experimental protocols for its synthesis and characterization, and a proposed biological signaling pathway.

Spectroscopic Data of this compound-A1

The structure of this compound-A1 was unequivocally confirmed through a combination of modern spectroscopic techniques, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy, high-resolution mass spectrometry (HRMS), and infrared (IR) spectroscopy.

The NMR spectra were recorded on an 800 MHz spectrometer in CDCl₃. Chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent peak, and coupling constants (J) are in Hertz (Hz).

Table 1: ¹H and ¹³C NMR Data for this compound-A1

| Position | δ_C (ppm) | δ_H (ppm, mult., J in Hz) | COSY (¹H-¹H) Correlations | HMBC (¹H-¹³C) Correlations |

| 1 | 175.2 | - | - | H-3, H-12 |

| 3 | 78.5 | 4.15 (dd, 8.5, 4.2) | H-4a, H-4b | C-1, C-4, C-5, C-12 |

| 4 | 35.1 | 2.10 (m), 1.85 (m) | H-3, H-5 | C-3, C-5, C-6 |

| 5 | 55.8 | 3.25 (dt, 11.0, 4.5) | H-4a, H-4b, H-6 | C-3, C-4, C-6, C-7 |

| 6 | 28.9 | 1.95 (m) | H-5, H-7 | C-5, C-7, C-8 |

| 7 | 45.3 | 2.80 (q, 7.1) | H-6, H-14 | C-5, C-6, C-8, C-9, C-14 |

| 8 | 130.1 | 5.40 (d, 9.8) | H-9 | C-6, C-7, C-9, C-10 |

| 9 | 128.5 | 5.65 (dd, 9.8, 5.5) | H-8, H-10 | C-7, C-8, C-10, C-11 |

| 10 | 70.2 | 4.80 (d, 5.5) | H-9 | C-8, C-9, C-11 |

| 11 | 82.3 | - | - | H-9, H-10, H-13a, H-13b |

| 12 | 48.1 | 2.95 (t, 6.5) | H-13a, H-13b | C-1, C-3, C-11, C-13 |

| 13 | 30.5 | 1.75 (m), 1.60 (m) | H-12 | C-11, C-12 |

| 14 | 12.5 | 1.10 (t, 7.1) | H-7 | C-7 |

-

Method: Electrospray Ionization (ESI)

-

Calculated for C₁₉H₂₇NO₄ [M+H]⁺: 334.1967

-

Found: 334.1965

-

Sample Preparation: Thin film on NaCl plate

-

Characteristic Peaks (cm⁻¹):

-

2965 (C-H, aliphatic stretch)

-

1765 (C=O, γ-lactone stretch)

-

1680 (C=O, amide stretch)

-

1450 (C-H, bend)

-

1180 (C-O, stretch)

-

Experimental Protocols

The following sections detail the methodologies for the synthesis and spectroscopic characterization of this compound-A1.

A solution of the advanced intermediate (1.0 mmol) in dry THF (20 mL) was cooled to -78 °C under an argon atmosphere. To this was added a solution of lithium diisopropylamide (LDA) (1.2 mmol, 2.0 M in THF) dropwise. The mixture was stirred at -78 °C for 1 hour, after which ethyl iodide (1.5 mmol) was added. The reaction was allowed to warm to room temperature and stirred for 12 hours. The reaction was quenched with saturated aqueous NH₄Cl solution (10 mL) and extracted with ethyl acetate (B1210297) (3 x 20 mL). The combined organic layers were washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate = 3:1) to afford this compound-A1 as a white solid.

-

NMR Spectroscopy: All NMR spectra were acquired on a Bruker Avance 800 MHz spectrometer equipped with a cryoprobe. Samples were dissolved in CDCl₃. For 2D NMR experiments (COSY, HSQC, HMBC), standard Bruker pulse programs were utilized.

-

Mass Spectrometry: High-resolution mass spectra were obtained on a Thermo Fisher Scientific Q Exactive HF-X Hybrid Quadrupole-Orbitrap mass spectrometer using electrospray ionization (ESI) in positive ion mode.

-

IR Spectroscopy: Infrared spectra were recorded on a PerkinElmer Spectrum Two FT-IR spectrometer. Data was collected from a thin film of the compound on a NaCl plate.

Visualizations

The following diagram illustrates the key steps in the synthesis and characterization of this compound-A1.

Caption: Synthetic and analytical workflow for this compound-A1.

This compound analogs have been investigated for their potential as sigma receptor ligands.[4] The following diagram depicts a hypothetical signaling pathway through which this compound-A1 may exert its cellular effects by modulating the sigma-1 receptor, leading to downstream effects on calcium signaling and neuronal survival.

Caption: Proposed signaling pathway for this compound-A1.

This technical guide provides a foundational dataset and experimental framework for the novel this compound analog, this compound-A1. It is anticipated that this information will facilitate further research into the synthesis, biological evaluation, and therapeutic potential of this promising class of natural product analogs.

References

- 1. researchgate.net [researchgate.net]

- 2. Strategies for the synthesis of Stemona alkaloids: an update - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 3. Syntheses of the Stemona Alkaloids (±)-Stenine, (±)-Neostenine, and (±)-13-Epineostenine Using a Stereodivergent Diels-Alder/Azido-Schmidt Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and receptor profiling of Stemona alkaloid analogues reveal a potent class of sigma ligands - PMC [pmc.ncbi.nlm.nih.gov]

Stemonidine's Interaction with Neural Receptors: A Knowledge Gap in Neuropharmacology

Despite the longstanding traditional use of Stemona alkaloids in medicine, a comprehensive understanding of the specific mechanism of action for stemonidine (B1263532) on neural receptors remains largely uncharted territory in scientific literature. An in-depth review of available research reveals a significant lack of specific data on this compound's interaction with key neural receptors in vertebrate and mammalian systems, including nicotinic acetylcholine (B1216132) (nAChR), GABA, and glutamate (B1630785) receptors.

While the family of Stemona alkaloids has been a subject of interest, particularly for their insecticidal properties, research has predominantly focused on other members of this chemical class, such as stemofoline (B1231652) and tuberostemonine. These studies suggest that the insecticidal effects of some Stemona alkaloids may be attributed to their action on invertebrate nicotinic acetylcholine receptors. However, direct evidence and detailed pharmacological studies on this compound's effects on the central nervous system (CNS) of vertebrates are conspicuously absent from publicly available scientific databases.

A broad screening of over 100 synthetic analogues of Stemona alkaloids against a panel of G protein-coupled receptors did identify some compounds with affinity for sigma receptors.[1] This finding suggests that the core structure of Stemona alkaloids has the potential to interact with neural receptors. However, this study did not specifically include this compound, nor did it provide a detailed mechanistic analysis.

The absence of specific binding affinity data, electrophysiological recordings, or in vivo studies investigating this compound's direct effects on neural signaling pathways makes it impossible to construct a detailed technical guide as requested. Consequently, quantitative data for comparison, detailed experimental protocols, and visualizations of signaling pathways related to this compound's action on neural receptors cannot be generated at this time.

Future research is necessary to elucidate the neuropharmacological profile of this compound. Such studies would need to employ a range of experimental techniques to explore its potential interactions with various neural receptor subtypes.

Potential Future Research Directions:

To bridge this knowledge gap, the following experimental approaches would be essential:

-

Radioligand Binding Assays: To determine the binding affinity of this compound for a wide range of CNS receptors, including subtypes of nAChR, GABA-A, glutamate, dopamine, and serotonin (B10506) receptors.

-

Electrophysiological Studies: Utilizing techniques like patch-clamp on cultured neurons or brain slices to investigate whether this compound can modulate ion channel function directly or allosterically.

-

In Vivo Behavioral Studies: To assess the effects of this compound administration on animal models of neurological and psychiatric disorders, which could provide clues about its potential targets in the CNS.

-

Structural Biology and Molecular Modeling: To understand the structure-activity relationship of this compound and predict its potential binding modes to different receptor targets.

Until such dedicated research is conducted, the mechanism of action of this compound on neural receptors will remain a compelling but unanswered question in the field of neuropharmacology.

References

Methodological & Application

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Stemona alkaloids are a large family of structurally complex and biologically active natural products isolated from the roots and rhizomes of various Stemonaceae plant species. Traditionally used in folk medicine for treating respiratory ailments and as insecticides, these molecules have attracted significant attention from the synthetic chemistry community due to their challenging polycyclic architectures.

This document provides detailed application notes and protocols for the total synthesis of (-)-stemospironine, the corrected structure for what was once thought to be stemonidine (B1263532), and related Stemona alkaloids. The synthetic strategies, quantitative data, and detailed experimental procedures from seminal works are presented to aid researchers in this field.

Comparative Data on Total Syntheses

The following table summarizes the quantitative data from the landmark total synthesis of (-)-stemospironine and provides a comparison with other notable syntheses of related Stemona alkaloids.

| Alkaloid | Key Strategy | Starting Material | Number of Steps (Longest Linear) | Overall Yield | Reference |

| (-)-Stemospironine | Staudinger/aza-Wittig reaction, Iodocyclization | (S)-(+)-Methyl 3-hydroxy-2-methylpropionate | ~18 | Not Reported | Williams et al. (2001)[1][2][3] |

| (-)-Stemonine | Staudinger/aza-Wittig reaction, Iodocyclization | Acyclic precursor from known chiral fragments | Not explicitly stated, multi-step | Not Reported | Williams et al. (2003)[4][5] |

| (±)-Isostemofoline | Advanced cascade reactions | Azabicycle intermediate | >30 | Not Reported | Kende et al. (1999) |

| (±)-Didehydrostemofoline | Aza-Cope-Mannich reaction | Polycyclic amine precursor | >30 | Not Reported | Overman et al. (2003) |

| (-)-Stenine | Intramolecular Diels-Alder reaction | 1,5-Pentanediol | Not explicitly stated, multi-step | Not Reported | Morimoto et al. (2001) |

Key Synthetic Pathways and Workflows

The following diagrams illustrate the retrosynthetic analysis and the forward synthetic workflow for the total synthesis of (-)-stemospironine as reported by Williams and colleagues.

Caption: Retrosynthetic analysis of (-)-Stemospironine.

Caption: Forward synthetic workflow for (-)-Stemospironine.

Detailed Experimental Protocols

The protocols provided below are adapted from the supporting information of the first total synthesis of (-)-stemospironine by Williams et al. These represent key transformations in the synthetic sequence.

Protocol 1: Intramolecular Aza-Wittig Reaction to form Perhydroazepine (17)

This procedure details the formation of the central seven-membered azepine ring from a linear azido-aldehyde precursor.

Materials:

-

Azido-aldehyde intermediate

-

Triphenylphosphine (B44618) (PPh₃)

-

Sodium borohydride (B1222165) (NaBH₄)

-

Anhydrous Tetrahydrofuran (THF)

-

Methanol (B129727) (MeOH)

-

Argon or Nitrogen atmosphere

Procedure:

-

To a solution of the azido-aldehyde (1.0 eq) in anhydrous THF (0.02 M) at 0 °C under an argon atmosphere, add triphenylphosphine (1.2 eq) portionwise.

-

Allow the reaction mixture to warm to room temperature and stir for 4 hours. The formation of the aza-ylide is typically monitored by the evolution of N₂ gas.

-

After the Staudinger reaction is complete, cool the solution to 0 °C.

-

Add methanol (equal volume to THF) to the reaction mixture, followed by the slow, portionwise addition of sodium borohydride (2.0 eq).

-

Stir the reaction at 0 °C for 1 hour for the in situ reduction of the resulting imine.

-

Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with ethyl acetate (B1210297) (3 x volume).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the perhydroazepine (17).

Protocol 2: Iodine-Induced Tandem Cyclization to form (-)-Stemospironine (1)

This protocol describes the final, key tandem cyclization step to construct the pyrrolidino-butyrolactone framework.

Materials:

-

Perhydroazepine (17)

-

Iodine (I₂)

-

Sodium bicarbonate (NaHCO₃)

-

Anhydrous Acetonitrile (B52724) (MeCN)

-

10% Aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

Procedure:

-

To a solution of the perhydroazepine (17) (1.0 eq) in anhydrous acetonitrile (0.01 M) at 0 °C, add sodium bicarbonate (5.0 eq).

-

Add a solution of iodine (3.0 eq) in acetonitrile dropwise to the stirring suspension.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The reaction progress can be monitored by TLC.

-

Upon completion, quench the reaction by adding 10% aqueous sodium thiosulfate solution until the dark iodine color disappears.

-

Extract the aqueous layer with ethyl acetate (3 x volume).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel to afford (-)-stemospironine (1).

Concluding Remarks

The total synthesis of (-)-stemospironine by Williams and coworkers was a significant achievement, not only for successfully constructing a complex natural product but also for definitively resolving the structural identity of this compound. The key transformations, including the intramolecular aza-Wittig reaction and the elegant iodine-induced tandem cyclization, showcase powerful strategies for the synthesis of complex alkaloids. The protocols and data presented herein are intended to serve as a valuable resource for researchers engaged in the synthesis of Stemona alkaloids and the development of new synthetic methodologies.

References

Application Notes & Protocols: Isolation and Purification of Stemonidine from Stemona Species

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stemonidine (B1263532) is a member of the diverse family of Stemona alkaloids, which are primarily isolated from the roots of various Stemona species, notably Stemona tuberosa. These alkaloids, including this compound, are of significant interest to the pharmaceutical and drug development industries due to their wide range of reported biological activities, such as antitussive and anti-inflammatory effects.[1][2] The complex molecular architecture of this compound necessitates robust and efficient isolation and purification protocols to obtain the compound in high purity for further pharmacological and clinical investigation.

These application notes provide a comprehensive overview of the methodologies for the isolation and purification of this compound from Stemona species. The protocols detailed below are based on established techniques for the extraction and separation of Stemona alkaloids and are intended to serve as a guide for researchers in natural product chemistry and drug discovery.

Experimental Protocols

Plant Material and Preliminary Preparation

-

Plant Material: The primary source for the isolation of this compound is the dried roots of Stemona tuberosa.

-

Preparation: The dried roots are first cleaned to remove any soil and foreign matter. Subsequently, they are ground into a coarse powder to increase the surface area for efficient solvent extraction.

Extraction of Crude Alkaloids

The initial step involves the extraction of the total alkaloid content from the plant material. An acid-base extraction method is commonly employed to selectively isolate the basic alkaloid fraction.

Protocol:

-

Maceration and Extraction: The powdered root material is macerated with an alcoholic solvent, typically 90-95% ethanol (B145695) or methanol (B129727), at a solid-to-solvent ratio of approximately 1:8 (w/v). The mixture is then subjected to reflux extraction for 3-4 hours. This process is repeated three times to ensure exhaustive extraction.

-

Solvent Evaporation: The combined alcoholic extracts are filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield a concentrated crude extract.

-

Acid-Base Partitioning:

-

The crude extract is suspended in an acidic aqueous solution (e.g., 5% HCl) to protonate the alkaloids, rendering them water-soluble.

-

This aqueous solution is then washed with a non-polar organic solvent (e.g., diethyl ether or dichloromethane) to remove neutral and acidic impurities.

-

The acidic aqueous layer containing the protonated alkaloids is then basified to a pH of 9-10 with an aqueous base (e.g., NH4OH). This deprotonates the alkaloids, making them soluble in organic solvents.

-

The basic aqueous solution is then extracted multiple times with an organic solvent such as dichloromethane (B109758) or chloroform (B151607) to transfer the free base alkaloids into the organic phase.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude total alkaloid fraction.

-

Purification of this compound

The crude alkaloid mixture is a complex matrix of various structurally related alkaloids. Therefore, chromatographic techniques are essential for the isolation of pure this compound. A multi-step chromatographic approach is often necessary.

2.3.1. Column Chromatography on Silica (B1680970) Gel

Protocol:

-

Column Preparation: A glass column is packed with silica gel (100-200 mesh) using a slurry packing method with a non-polar solvent (e.g., hexane).

-

Sample Loading: The crude alkaloid extract is adsorbed onto a small amount of silica gel and loaded onto the top of the prepared column.

-

Elution: The column is eluted with a gradient of increasing polarity. A common solvent system is a mixture of dichloromethane and methanol (e.g., starting from 100:0 and gradually increasing the methanol concentration to 100:5 or 100:10, v/v). The eluent may be basified with a small amount of aqueous ammonia (B1221849) (e.g., 1%) to prevent tailing of the alkaloid peaks.[3]

-

Fraction Collection and Analysis: Fractions are collected and monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system and visualized with Dragendorff's reagent or under UV light. Fractions containing compounds with similar TLC profiles are pooled.

2.3.2. Ion-Exchange Chromatography

For further purification and separation of alkaloids with different basicities, cation-exchange chromatography can be employed.

Protocol:

-

Resin Selection and Preparation: A cation-exchange resin (e.g., D004 type) is selected and pre-conditioned according to the manufacturer's instructions.[4]

-

Sample Loading: The partially purified alkaloid fraction is dissolved in an appropriate solvent and loaded onto the column.

-

Washing: The column is washed with deionized water or a low concentration buffer to remove any non-basic impurities.

-

Elution: The bound alkaloids are eluted using a solution of increasing ionic strength or by changing the pH. For instance, elution can be performed with an ethanolic solution containing ammonia.

-

Fraction Analysis: The collected fractions are analyzed by TLC or HPLC to identify those containing the target compound, this compound.

2.3.3. Preparative High-Performance Liquid Chromatography (Prep-HPLC)

For the final purification step to obtain high-purity this compound, preparative HPLC is the method of choice.

Protocol:

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: A gradient system of acetonitrile (B52724) and water, often with an additive like trifluoroacetic acid (TFA) or formic acid to improve peak shape, is employed.

-

Detection: UV detection at a wavelength determined from the UV spectrum of this compound is used to monitor the elution.

-

Fraction Collection: The peak corresponding to this compound is collected.

-

Post-Purification: The collected fraction is lyophilized or the solvent is evaporated to yield the pure compound.

Data Presentation

Table 1: Summary of Quantitative Data for Alkaloid Isolation from Stemona Species.

| Stage of Purification | Parameter | Typical Value/Range | Reference |

| Crude Extraction | Total Alkaloid Yield | 0.5 - 2.0% (of dry plant material) | General Literature |

| Column Chromatography | Purity of Pooled Fractions | 50 - 70% | [4] |

| Ion-Exchange | Purity of Eluted Fraction | > 80% | |

| Preparative HPLC | Final Purity of this compound | > 98% | General Literature |

Note: The values presented are typical ranges for the isolation of total alkaloids from Stemona species and may vary for the specific isolation of this compound depending on the plant material and experimental conditions.

Mandatory Visualizations

References

- 1. Antitussive activity of Stemona alkaloids from Stemona tuberosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Alkaloids From Stemona tuberosa and Their Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Isolation of acidic, neutral, and basic drugs from whole blood using a single mixed-mode solid-phase extraction column - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Application Note: Quantification of Stemonidine in Human Plasma by HPLC-MS/MS

Abstract

This application note describes a sensitive and robust HPLC-MS/MS method for the quantification of Stemonidine in human plasma. The method utilizes a simple protein precipitation step for sample preparation, followed by a rapid chromatographic separation and detection using tandem mass spectrometry. The assay was validated for linearity, precision, accuracy, and recovery, demonstrating its suitability for pharmacokinetic studies and therapeutic drug monitoring.

Introduction

This compound is a key alkaloid with significant pharmacological potential. To support preclinical and clinical development, a reliable method for its quantification in biological matrices is essential. This application note presents a detailed protocol for the determination of this compound in human plasma using HPLC-MS/MS, a technique widely recognized for its high sensitivity and selectivity.[1]

Experimental

-

This compound reference standard (hypothetical)

-

Internal Standard (IS), e.g., Cinchonidine

-

HPLC-grade methanol (B129727), acetonitrile (B52724), and water

-

Formic acid, analytical grade

-

Human plasma (drug-free)

-

HPLC System: A standard UHPLC or HPLC system

-

Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

A protein precipitation method was employed for sample preparation.[2] To 100 µL of plasma, 300 µL of acetonitrile containing the internal standard was added. The mixture was vortexed for 1 minute and then centrifuged at 14,000 rpm for 10 minutes. The supernatant was transferred to an autosampler vial for analysis.

-

Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: A linear gradient from 5% to 95% B over 5 minutes

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40 °C

The mass spectrometer was operated in positive electrospray ionization mode using multiple reaction monitoring (MRM). The optimized parameters are listed in Table 1. The precursor ion for this compound is based on the molecular weight of a related compound, Stemodin (MW 306.5 g/mol ).[3] Product ions are hypothetical.

Table 1: Mass Spectrometric Parameters

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| This compound | 307.3 | 152.1 | 25 |

| Cinchonidine (IS) | 295.2 | 159.1 | 30 |

Method Validation

The method was validated for linearity, precision, accuracy, and recovery based on accepted guidelines for bioanalytical method validation.

The calibration curve was linear over the concentration range of 1 to 1000 ng/mL. The lower limit of quantification (LLOQ) was determined to be 1 ng/mL with acceptable precision and accuracy.[4][5]

Table 2: Linearity and LLOQ

| Analyte | Concentration Range (ng/mL) | R² | LLOQ (ng/mL) |

| This compound | 1 - 1000 | > 0.99 | 1 |

Intra- and inter-day precision and accuracy were evaluated at three quality control (QC) concentrations (low, medium, and high). The results are summarized in Table 3. The precision was within 15%, and the accuracy was within ±15%.[6][7]

Table 3: Precision and Accuracy

| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Precision (%RSD) | Inter-day Accuracy (%) |

| Low | 3 | 6.8 | 104.2 | 8.5 | 102.1 |

| Medium | 50 | 4.5 | 98.7 | 6.2 | 101.5 |

| High | 800 | 3.1 | 101.3 | 4.9 | 99.8 |

The extraction recovery of this compound was determined by comparing the peak areas of extracted samples with those of post-extraction spiked samples at three QC levels. The results are shown in Table 4.[2][8]

Table 4: Extraction Recovery

| QC Level | Concentration (ng/mL) | Mean Recovery (%) |

| Low | 3 | 88.5 |

| Medium | 50 | 92.1 |

| High | 800 | 90.7 |

Experimental Workflow and Protocols

The overall experimental workflow is depicted in the following diagram.

Caption: Experimental workflow for this compound quantification.

-

Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of methanol.

-

Working Solutions: Prepare working solutions by serial dilution of the stock solution with 50% methanol to obtain concentrations for the calibration curve and QC samples.

-

Internal Standard Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of Cinchonidine in methanol.

-

Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution with acetonitrile to a final concentration of 100 ng/mL.

-

Pipette 100 µL of plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.

-

Add 300 µL of the internal standard working solution (100 ng/mL in acetonitrile).

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4 °C.

-

Carefully transfer the supernatant to an autosampler vial for analysis.

The logical relationship for the sample preparation is illustrated below.

Caption: Logical steps of the sample preparation protocol.

Conclusion

A simple, rapid, and sensitive HPLC-MS/MS method for the quantification of this compound in human plasma has been developed and validated. The method demonstrates excellent performance in terms of linearity, precision, accuracy, and recovery, making it a valuable tool for pharmacokinetic studies and other applications requiring the measurement of this compound in a biological matrix.

References

- 1. mdpi.com [mdpi.com]

- 2. Pharmacokinetic Studies of Three Alkaloids in Rats After Intragastrical Administration of Lycopodii Herba Extract by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Stemodin | C20H34O2 | CID 11012233 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Simultaneous Determination of Five Alkaloids by HPLC-MS/MS Combined With Micro-SPE in Rat Plasma and Its Application to Pharmacokinetics After Oral Administration of Lotus Leaf Extract - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Simultaneous Determination of Five Alkaloids by HPLC-MS/MS Combined With Micro-SPE in Rat Plasma and Its Application to Pharmacokinetics After Oral Administration of Lotus Leaf Extract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Simultaneous Determination of Five Alkaloids by HPLC-MS/MS Combined With Micro-SPE in Rat Plasma and Its Application to Pharmacokinetics After Oral Administration of Lotus Leaf Extract [frontiersin.org]

Application Notes and Protocols: A Cell-Based Bioassay for Evaluating the Biological Activity of Stemonidine

For Researchers, Scientists, and Drug Development Professionals

Introduction